molecular formula C10H11FO3 B1395635 3-(3-Fluoro-2-methoxyphenyl)propanoic acid CAS No. 1092460-70-2

3-(3-Fluoro-2-methoxyphenyl)propanoic acid

Cat. No.: B1395635
CAS No.: 1092460-70-2
M. Wt: 198.19 g/mol
InChI Key: JFYYVXMSIGWFHZ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3. It is a derivative of propanoic acid, featuring a fluorine atom and a methoxy group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-Fluoro-2-methoxyphenyl)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)propanoic acid is not well-documented. as a derivative of propanoic acid, it may interact with biological targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the fluorine atom and methoxy group may enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the fluorine and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and its interactions with biological targets .

Properties

IUPAC Name

3-(3-fluoro-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-14-10-7(5-6-9(12)13)3-2-4-8(10)11/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYYVXMSIGWFHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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